4-Chloro-2-phenylquinazoline

Catalog No.
S749973
CAS No.
6484-25-9
M.F
C14H9ClN2
M. Wt
240.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenylquinazoline

CAS Number

6484-25-9

Product Name

4-Chloro-2-phenylquinazoline

IUPAC Name

4-chloro-2-phenylquinazoline

Molecular Formula

C14H9ClN2

Molecular Weight

240.69 g/mol

InChI

InChI=1S/C14H9ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H

InChI Key

OBHKONRNYCDRKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl

The exact mass of the compound 4-Chloro-2-phenylquinazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400965. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Chloro-2-phenylquinazoline (CAS 6484-25-9) is a mono-chlorinated electrophilic building block utilized in the synthesis of pharmaceuticals, OLED materials, and agrochemicals. Featuring a pre-installed phenyl group at the C-2 position and an activated C(4)-Cl bond, this compound serves as a direct precursor for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By providing a stable, regiochemically unambiguous scaffold, it eliminates the need for in-situ chlorination of quinazolinone precursors and offers greater handling stability compared to unsubstituted analogs, making it a critical raw material for scaling complex quinazoline-based architectures [1].

Attempting to substitute 4-chloro-2-phenylquinazoline with cheaper, unfunctionalized analogs like 2,4-dichloroquinazoline introduces severe process liabilities. 2,4-dichloroquinazoline possesses two reactive halogen sites, requiring strict stoichiometric and cryogenic temperature controls to achieve selective C-4 substitution, often resulting in inseparable mixtures of C-2/C-4 functionalized products and significant yield penalties. Similarly, utilizing the unactivated precursor, 2-phenylquinazolin-4(3H)-one, forces manufacturers to perform a harsh, highly corrosive chlorination step using phosphorus oxychloride (POCl3) or thionyl chloride prior to coupling. Procuring the pre-activated 4-chloro-2-phenylquinazoline bypasses these hazardous activation steps, ensures absolute regiocontrol, and significantly streamlines downstream purification [1].

Absolute Regiocontrol in Cross-Coupling vs. 2,4-Dichloroquinazoline

In palladium-catalyzed cross-coupling and SNAr reactions, 4-chloro-2-phenylquinazoline offers a single electrophilic site at the C-4 position. When compared to the baseline 2,4-dichloroquinazoline, which frequently yields a mixture of C-4 mono-substituted and C-2,4 di-substituted byproducts unless strictly controlled, the 2-phenyl derivative ensures 100% regioselectivity. For example, amination or Grignard couplings with 2,4-dichloroquinazoline require careful modulation to favor the C-4 position, whereas 4-chloro-2-phenylquinazoline smoothly undergoes substitution at C-4 in isolated yields of 70-85% without the risk of over-reaction at C-2 [1].

Evidence DimensionRegiochemical Purity and Yield in C-4 Substitution
Target Compound Data100% regioselectivity for C-4 substitution; typical isolated yields 70-85% under standard conditions.
Comparator Or Baseline2,4-Dichloroquinazoline (frequent C-2/C-4 di-substitution mixtures).
Quantified DifferenceEliminates C-2/C-4 di-substitution byproducts, improving the effective yield of the desired mono-substituted core by avoiding complex chromatographic separations.
ConditionsStandard SNAr (amines, DIPEA, reflux) or Pd-catalyzed cross-coupling.

Procuring the 2-phenyl protected scaffold eliminates the need for costly and time-consuming purification steps required to resolve regioisomer mixtures.

Elimination of Corrosive Activation Steps vs. Quinazolinone Precursors

Synthesizing 4-substituted-2-phenylquinazolines from the corresponding 2-phenylquinazolin-4(3H)-one requires an aggressive chlorination step using excess POCl3 or SOCl2 at reflux, which generates stoichiometric corrosive HCl and phosphoric acid waste. By directly procuring 4-chloro-2-phenylquinazoline, manufacturers bypass this hazardous step. Studies demonstrate that utilizing the pre-chlorinated scaffold allows direct entry into SNAr with amines (e.g., morpholine, piperazine) in benign solvents like n-butanol or THF, achieving target compounds in 54-84% yields without the environmental and safety overhead of handling bulk chlorinating agents[1].

Evidence DimensionProcess Step Economy and Waste Generation
Target Compound Data0 equivalents of POCl3 required; direct SNAr coupling achieves 54-84% yields.
Comparator Or Baseline2-Phenylquinazolin-4(3H)-one (requires excess POCl3/SOCl2 and >100 °C reflux).
Quantified DifferenceSaves one full synthetic step and eliminates the generation of highly corrosive, stoichiometric acidic waste streams.
ConditionsIndustrial or bench-scale synthesis of 4-amino-2-phenylquinazoline derivatives.

Bypassing the POCl3 activation step significantly reduces reactor corrosion, safety hazards, and waste disposal costs in scale-up environments.

Enhanced C(4)-Cl Bond Activation for Mild Reaction Conditions

The C(4)-Cl bond in quinazolines is activated due to the alpha-nitrogen effect. In 4-chloro-2-phenylquinazoline, this activation allows for mild nucleophilic displacement and oxidative addition in cross-coupling. Theoretical calculations and empirical data indicate that the C(4)-Cl bond is significantly more reactive than standard aryl chlorides. This enables Sonogashira, Suzuki, and Kumada couplings to proceed at room temperature or mild heating (25-60 °C) with standard palladium catalysts, whereas unactivated aryl chlorides typically require temperatures exceeding 100 °C and specialized phosphine ligands[1].

Evidence DimensionReaction Temperature for Cross-Coupling
Target Compound DataProceeds at 25–60 °C for standard Pd-catalyzed couplings (e.g., Sonogashira).
Comparator Or BaselineUnactivated Aryl Chlorides (typically require >100 °C).
Quantified DifferenceReduces required reaction temperatures by 40–80 °C, enabling the use of standard, less expensive phosphine ligands.
ConditionsPalladium-catalyzed cross-coupling (e.g., Pd(PPh3)4, CuI, base, DMF/THF).

Lower energy requirements and compatibility with cheaper catalyst systems directly reduce the cost of goods for complex pharmaceutical intermediates.

Synthesis of Kinase Inhibitors and Antiviral Agents

4-Chloro-2-phenylquinazoline is a primary starting material for developing 4-amino-2-phenylquinazoline derivatives, which are pharmacophores in oncology and virology. It is directly used to synthesize inhibitors of Cytochrome P450 1B1 (CYP1B1) to overcome paclitaxel resistance, and non-nucleoside inhibitors of Bovine Viral Diarrhea Virus (BVDV). Its pre-installed 2-phenyl group is a conserved motif in these targets, making it an efficient building block for these specific pipelines [1].

Development of OLED Electron Transport Materials

In materials science, the 2-phenylquinazoline core is valued for its electron-deficient nature and extended conjugation. 4-Chloro-2-phenylquinazoline undergoes efficient Suzuki-Miyaura or Stille cross-coupling with various aryl or heteroaryl boronic acids to yield highly conjugated, luminescent materials used in the electron transport layers of Organic Light-Emitting Diodes (OLEDs) [2].

High-Throughput Library Generation via Late-Stage Diversification

Because the C(4)-Cl bond is susceptible to SNAr by a wide range of primary and secondary amines, alcohols, and thiols, this compound is highly effective for high-throughput library generation. Medicinal chemists can procure this single scaffold to rapidly synthesize dozens of 4-substituted analogs in parallel, without needing to optimize the core synthesis or resolve regioselectivity issues [3].

XLogP3

4.5

LogP

4.47 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6484-25-9

Wikipedia

2-Phenyl-4-chloroquinazoline

Dates

Last modified: 08-15-2023

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